7-Benzylindoline

Description

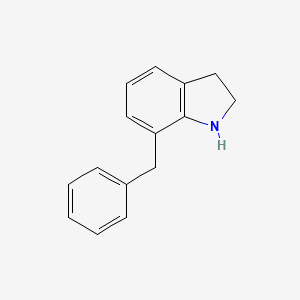

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

7-benzyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 |

InChI Key |

IHCNHLTXWCWDDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2CC3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 7 Benzylindoline

Fundamental Reactivity of the Indoline (B122111) Ring System

The indoline ring is a reduced form of indole (B1671886), where the C2-C3 double bond of the pyrrole (B145914) ring is saturated. This structural modification significantly alters its chemical behavior compared to its aromatic counterpart, indole. While indole is characterized by its aromaticity and propensity for electrophilic substitution, particularly at the C3 position, indoline exhibits reactivity more typical of an N-arylamine. bhu.ac.increative-proteomics.comwikipedia.org The lone pair of electrons on the nitrogen atom is more available for protonation and reaction with electrophiles compared to indole, where it is part of the aromatic sextet. wikipedia.org

The fundamental reactivity of the indoline ring system in the context of 7-benzylindoline derivatives is often explored through collision-induced dissociation (CID) in mass spectrometry. acs.orgacs.org Protonation typically occurs at the nitrogen atom, the most basic site in the molecule. wikipedia.orgacs.org This initial protonation event is crucial as it sets the stage for subsequent fragmentation pathways. The stability of the indoline ring, a fusion of a benzene (B151609) and a saturated pyrrole ring, influences the course of these reactions. bhu.ac.increative-proteomics.com

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen atom of the indoline ring introduces a variety of reaction pathways, primarily studied through mass spectrometry. These transformations include elimination reactions and oxidative processes, which are often initiated by the protonation of the molecule.

Elimination Reactions of Benzylindoline Derivatives

A significant area of investigation for N-benzylindoline derivatives is the elimination of a neutral benzene molecule upon collisional activation. acs.orgacs.orgnih.gov This process has been the subject of detailed mechanistic studies to determine the precise sequence of events leading to this fragmentation.

The elimination of benzene from protonated N-benzylindoline is a prominent fragmentation pathway observed in collision-induced dissociation (CID) mass spectrometry. acs.orgacs.orgnih.gov This reaction is not a simple, direct process but involves a complex rearrangement. Experimental evidence, including deuterium (B1214612) labeling studies, has been crucial in unraveling the underlying mechanism. acs.orgacs.org When N-benzylindoline is protonated with a deuteron (B1233211) ([M+D]+), the subsequent elimination of benzene results in a fragment ion that retains the deuteron. This surprising finding indicates that the proton (or deuteron) from the initial ionization is not the one transferred to the benzyl group to facilitate its departure as benzene. acs.org

| Precursor Ion | Observed Fragment | Neutral Loss | Implication |

| Protonated N-benzylindoline ([M+H]+) | m/z 132 | Benzene (C6H6) | Benzene elimination occurs. |

| Deuterated N-benzylindoline ([M+D]+) | m/z 133 | Benzene (C6H6) | The external deuteron is retained in the fragment ion. acs.org |

The elimination of benzene is rationalized to proceed through the formation of an ion/neutral complex. acs.orgacs.orgresearchgate.net Upon collisional activation, the protonated N-benzylindoline can undergo cleavage of the C-N bond to form an intermediate complex consisting of a benzyl cation and a neutral indoline molecule. researchgate.netnih.gov This complex is not a static species but a reactive intermediate where the two components can interact before dissociating. uni-bielefeld.denih.gov Within this complex, various reactions can occur, including hydride transfer, electron transfer, and, most importantly for benzene elimination, cation transfer. acs.orgresearchgate.net The formation of such complexes is a key concept in understanding the gas-phase chemistry of many organic ions. nih.govacs.org

Initial hypotheses for the benzene elimination might suggest a direct proton transfer from the protonated nitrogen to the ipso- or ortho-position of the benzyl ring, leading to the dissociation of benzene. acs.org However, experimental and computational studies have refuted this "dissociative protonation" model. acs.orgnih.gov The key step is, in fact, a benzyl cation transfer (BCT). acs.orgacs.orgnih.gov

In this mechanism, the benzyl cation migrates from the nitrogen atom to one of the sp2-hybridized carbon atoms of the indoline ring. acs.orgacs.org This intramolecular electrophilic aromatic substitution is the pivotal rearrangement. Following this transfer, a proton is transferred from the now-benzylated indoline ring to the aniline-like nitrogen, which then facilitates the elimination of benzene. acs.orgnih.gov Density functional theory (DFT) calculations have supported this BCT mechanism as being energetically more favorable than the direct proton transfer pathway. acs.orgresearchgate.net This mechanism provides a deeper understanding of gas-phase ion chemistry and highlights the reactivity of the benzyl cation. acs.org

Oxidative Transformations of Benzylindoline Derivatives

While much of the detailed mechanistic work on benzylindoline has focused on its behavior in the gas phase, oxidative transformations are also a relevant area of its chemistry. The oxidation of indoline derivatives can lead to a variety of products, including oxindoles and other compounds of synthetic interest. rsc.org Iron-catalyzed oxidative coupling reactions of benzylamines with indoles have been shown to produce bis(indolyl)methanes, demonstrating a pathway for C-C bond formation. researchgate.net Although specific studies on the direct oxidation of this compound are less common in the provided literature, the general reactivity of the indoline and benzylamine (B48309) moieties suggests that it would be susceptible to oxidation. For instance, visible-light-triggered organophotoredox catalysis has been used for the oxidation of 3-(benzylidene)indoline to indole-3-carbinols and 3-acyl indoles, highlighting the potential for oxidative functionalization of the indoline core. researchgate.net

Electrophilic and Nucleophilic Reactions on the Indoline and Benzyl Rings

The reactivity of this compound in electrophilic and nucleophilic reactions is dictated by the distinct electronic properties of its two constituent aromatic systems: the electron-rich indoline core and the benzyl substituent. The nitrogen atom of the indoline ring significantly influences the nucleophilicity of the molecule.

The indoline ring system is generally susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atom. However, the position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. Friedel-Crafts acylation of indoline, for instance, typically occurs at the C5 position due to the para-directing effect of the nitrogen atom. In the case of this compound, the presence of the bulky benzyl group at the C7 position would likely sterically hinder electrophilic attack at this position, further favoring substitution at C5.

Conversely, the benzyl ring of this compound is less activated towards electrophilic substitution compared to the indoline ring. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would preferentially occur on the indoline ring unless the nitrogen is deactivated, for example, by acylation.

Nucleophilic reactions on this compound are less common. The aromatic rings are electron-rich and thus not prone to nucleophilic attack unless activated by strongly electron-withdrawing groups, which are not present in the parent molecule. The nitrogen atom, however, can act as a nucleophile. For example, it can be alkylated or acylated.

A summary of expected reactivity is presented in the table below:

| Ring System | Reaction Type | Predicted Reactivity and Regioselectivity |

| Indoline Ring | Electrophilic Substitution | Highly reactive, substitution favored at the C5 position. |

| Benzyl Ring | Electrophilic Substitution | Less reactive than the indoline ring. |

| Indoline Ring | Nucleophilic Substitution | Generally unreactive unless activated by electron-withdrawing groups. |

| Benzyl Ring | Nucleophilic Substitution | Generally unreactive. |

Rearrangement Reactions in Benzylindoline Chemistry

Rearrangement reactions in the context of benzylindolines are not extensively documented but can be postulated based on known transformations of similar structures. For instance, acid-catalyzed rearrangements could potentially occur. Under strong acidic conditions, protonation of the indoline nitrogen could be followed by ring-opening to an iminium ion, which might then undergo subsequent rearrangement or reaction.

Another possibility is a Sommelet-Hauser-type rearrangement if a quaternary ammonium (B1175870) salt is formed from the indoline nitrogen. This would involve deprotonation of the benzylic position of the N-benzyl group (if present) followed by a-sigmatropic rearrangement. However, for this compound itself, this specific rearrangement is not directly applicable as the benzyl group is attached to the carbon skeleton.

Functionalization of the Indoline Core with a Benzyl Group at C7

The introduction of a benzyl group at the C7 position of the indoline core can be achieved through several synthetic strategies. One common approach is the Fischer indole synthesis, starting from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. For this compound, this would involve the reaction of (2-benzylphenyl)hydrazine (B152664) with a suitable two-carbon synthon.

Alternatively, palladium-catalyzed cross-coupling reactions are a powerful tool for the C-H functionalization of indoles and indolines. A directed C-H benzylation at the C7 position of indoline could be achieved using a directing group on the nitrogen atom.

Bond Activation and Coupling Reactions Relevant to this compound Formation

The synthesis of this compound and its derivatives often relies on modern synthetic methodologies involving metal-catalyzed bond activation and cross-coupling reactions.

Metal-Catalyzed C–N and C–H Bond Activation Processes

Metal-catalyzed C–N bond formation is a key step in many synthetic routes to indolines. For example, intramolecular amination of a 2-halo- or 2-triflyloxyphenethylamine derivative can be catalyzed by palladium or copper complexes to form the indoline ring.

More recently, direct C–H activation has emerged as a highly efficient method for the functionalization of indolines. Rhodium and palladium catalysts are particularly effective in directing C–H functionalization at the C7 position of N-substituted indolines. This strategy allows for the direct introduction of various functional groups, including a benzyl group, without the need for pre-functionalized starting materials.

Cross-Coupling Reactions Leading to Benzylindoline Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for the synthesis of substituted indolines. To synthesize this compound, a Suzuki coupling between a 7-haloindoline derivative and benzylboronic acid could be employed.

The following table summarizes some key cross-coupling reactions for the synthesis of substituted indolines:

| Reaction | Coupling Partners | Catalyst | Resulting Bond |

| Suzuki Coupling | 7-Haloindoline + Benzylboronic acid | Pd(PPh3)4 | C-C |

| Heck Coupling | 7-Haloindoline + Styrene | Pd(OAc)2 | C-C |

| Sonogashira Coupling | 7-Haloindoline + Phenylacetylene | Pd/Cu | C-C |

| Buchwald-Hartwig Amination | 2-Halophenethylamine + Amine | Pd complexes | C-N |

Isotope-Labeling Studies for Reaction Mechanism Elucidation

Isotope-labeling studies are a powerful tool for probing reaction mechanisms. In the context of this compound chemistry, deuterium labeling can be used to determine the mechanism of C–H activation and other transformations.

For example, in a palladium-catalyzed C7-arylation of an N-acetylindoline, a kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the deuterated and non-deuterated substrates. A significant KIE would suggest that C–H bond cleavage is the rate-determining step of the reaction.

Similarly, 13C and 15N labeling can provide insights into bond-forming and bond-breaking steps in various catalytic cycles.

Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of molecules, which in turn can be used to elucidate their structure and reaction mechanisms.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of selected ions. In the case of protonated benzylindolines, CID analysis reveals characteristic fragmentation patterns that are crucial for structural identification. The primary fragmentation pathway often involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a protonated indoline moiety. The relative abundance of these fragment ions can provide information about the substitution pattern on both the indoline and benzyl rings.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), ESI is a powerful tool for studying the fragmentation of protonated molecules like this compound. The ESI-MS/MS spectra of this compound typically show a prominent parent ion [M+H]⁺. Subsequent fragmentation of this ion via CID generates a series of daughter ions that are characteristic of the benzylindoline core. The precise mass measurements obtained from ESI-MS/MS can aid in confirming the elemental composition of the parent and fragment ions.

To unambiguously determine the fragmentation pathways of this compound, deuterium-labeling experiments are often employed. By selectively replacing hydrogen atoms with deuterium at specific positions within the molecule, it is possible to track the movement of atoms during the fragmentation process. For instance, labeling the benzylic methylene (B1212753) group (C7-CH₂) would result in a 2 Da shift in the mass of the tropylium ion fragment, confirming the origin of this fragment. Similarly, labeling the indoline nitrogen or specific positions on the aromatic rings can provide definitive evidence for the proposed fragmentation mechanisms, such as hydrogen rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons on both the indoline and benzyl moieties, as well as the aliphatic protons of the indoline ring and the benzylic methylene group. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. This information is crucial for confirming the carbon skeleton and identifying the positions of substituents.

Table 1: Representative NMR Data for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indoline-H2 | ~3.0-3.2 (t) | ~47-49 |

| Indoline-H3 | ~3.5-3.7 (t) | ~29-31 |

| Indoline-H4 | ~6.6-6.8 (d) | ~117-119 |

| Indoline-H5 | ~6.9-7.1 (t) | ~124-126 |

| Indoline-H6 | ~6.5-6.7 (d) | ~127-129 |

| Benzyl-CH₂ | ~4.2-4.4 (s) | ~55-57 |

| Benzyl-Ar-H | ~7.2-7.4 (m) | ~126-140 |

| Indoline-C3a | ~150-152 | |

| Indoline-C7a | ~130-132 |

s = singlet, t = triplet, d = doublet, m = multiplet

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic vibrational bands corresponding to its key functional groups.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Indoline) | Stretching | ~3350-3450 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-N | Stretching | ~1250-1350 |

The presence of a sharp band in the N-H stretching region confirms the secondary amine of the indoline ring. The various C-H and C=C stretching vibrations are indicative of the aromatic and aliphatic components of the molecule.

Photophysical Property Characterization (Absorption and Emission Spectra)

The photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) typically shows absorption bands in the ultraviolet region. These absorptions correspond to π-π* transitions within the aromatic systems of the indoline and benzyl groups.

Fluorescence Emission: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can be calculated to understand the energy loss between absorption and emission.

Table 3: Photophysical Data for a Substituted Benzylindoline Derivative

| Parameter | Value |

| Absorption Maximum (λabs) | 255 nm, 305 nm |

| Molar Absorptivity (ε) at 305 nm | 3800 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 365 nm |

| Stokes Shift | 60 nm |

Note: This data is for a representative substituted benzylindoline and may vary for the parent this compound.

Advanced Spectroscopic and Analytical Characterization of 7 Benzylindoline

Solvent-Dependent Photophysical Behavior

The solvent-dependent photophysical behavior of a compound, often referred to as solvatochromism, provides significant insights into the nature of its electronic transitions and the difference in polarity between the ground and excited states. This phenomenon is characterized by a shift in the absorption and emission spectral maxima to different wavelengths as the polarity of the solvent is altered. While the synthesis and general spectroscopic characterization of various substituted indolines have been reported, specific experimental data on the solvent-dependent photophysical properties of 7-Benzylindoline, including detailed research findings and data tables of its absorption maxima (λ_abs), emission maxima (λ_em), Stokes shifts, and quantum yields in a range of solvents, are not available in the public domain based on the conducted literature search.

General studies on indole (B1671886) derivatives have shown that their photophysical properties can be sensitive to the solvent environment. For instance, research on various indole derivatives has demonstrated both positive and negative solvatochromism, where the emission spectra shift to longer or shorter wavelengths, respectively, with increasing solvent polarity. mdpi.comaip.org These shifts are indicative of the stabilization or destabilization of the excited state relative to the ground state by the solvent.

In a broader context, the photophysical properties of fluorescent indoline (B122111) derivatives are an active area of research, with studies exploring their use in applications such as cellular imaging. diva-portal.orgdiva-portal.org These studies often involve a detailed analysis of how the solvent environment affects the fluorescence characteristics of the molecules. However, such detailed investigations specifically for this compound have not been found.

Therefore, a comprehensive analysis of the solvent-dependent photophysical behavior of this compound, complete with data tables, cannot be provided at this time due to the absence of specific research findings in the available literature.

Theoretical and Computational Chemistry of 7 Benzylindoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the molecular world that is often inaccessible through experimental means alone. unige.ch For 7-benzylindoline, these methods have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used method for accurately and efficiently computing the ground-state properties of molecules. unitn.it DFT calculations shift the focus from the complex many-electron wavefunction to the more manageable electron density. unitn.it This approach has been successfully applied to understand the electronic structure of various organic molecules, including indole (B1671886) derivatives. mdpi.comorientjchem.org

In the context of N-benzylindoline, a closely related compound, DFT calculations have been employed to support proposed reaction mechanisms, such as the elimination of benzene (B151609). acs.orgresearchgate.netnih.gov These studies highlight the utility of DFT in corroborating experimental findings and providing a deeper understanding of molecular transformations. acs.orgresearchgate.netnih.gov The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often being employed. scielo.bruni-greifswald.de For instance, in a study on an indoloquinoxaline system, DFT calculations were used to rationalize the donor-acceptor architecture and HOMO-LUMO energies. researchgate.net

Conformational Analysis of Benzylindoline Systems

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.comlibretexts.org This is crucial for understanding a molecule's stability, reactivity, and biological activity. lumenlearning.com For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations can exist.

Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For example, in a study of 7,5'-O-dibenzylinosines, preliminary NMR studies and NOESY experiments pointed to the existence of predominant conformers stabilized by electrostatic interactions. nih.gov Such studies often involve a combination of experimental data and computational modeling to arrive at a comprehensive understanding of the conformational landscape. nih.gov The relative populations of different conformers can be influenced by factors like steric hindrance and non-covalent interactions. lumenlearning.comresearchgate.net

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. wuxibiology.com The energy and distribution of these orbitals provide insights into a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. wuxibiology.comchalcogen.ro The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. chalcogen.ro

For organic molecules, the HOMO and LUMO are often associated with the π-system. mdpi.com In a study of a benzylsulfanyl-triazolyl-indole scaffold, the HOMO was located on the sulfur atom and the triazole π-system, while the LUMO was distributed over the triazole and indole moieties. mdpi.com The HOMO-LUMO energy gap can be calculated using DFT and provides information about the electronic transitions within the molecule. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Benzylsulfanyl-triazolyl-indole scaffold | -3.262 (Chemical Potential) | Not explicitly stated | 4.384 | DFT | mdpi.com |

| as-Indacenoterrylene (C70 fragment) | Remarkably small HOMO-LUMO gap | Not explicitly stated | Electrochemical measurement and theoretical calculations | nih.gov | |

| Quercetin on single layer graphene | -3.7552 | 2.5897 | 6.3449 | DFT/B3LYP/6-21G(d,p) | chalcogen.ro |

Mechanistic Modeling of Chemical Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. scielo.brnih.gov It allows for the exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics.

Computational Support for Proposed Reaction Mechanisms (e.g., Benzyl (B1604629) Cation Transfer)

In the study of the collision-induced dissociation (CID) of protonated N-benzylindoline, a key observation was the elimination of benzene. acs.orgresearchgate.netnih.gov DFT calculations were performed to investigate the underlying mechanism. acs.orgresearchgate.netnih.gov The computational results supported a mechanism involving a benzyl cation transfer from the nitrogen atom to a carbon atom in the indoline (B122111) core, followed by a proton transfer, leading to benzene elimination. acs.orgresearchgate.net This demonstrates how computational chemistry can provide strong evidence to support or refute a proposed reaction mechanism. scielo.br

These types of studies often involve mapping out the potential energy surface for different possible pathways to determine the most energetically favorable route. researchgate.net

Transition State Characterization and Reaction Pathway Energetics

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. umn.edulibretexts.org Characterizing the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. umn.edu Computational methods can be used to locate transition state structures on the potential energy surface and calculate the activation energy of the reaction. rsc.org

Molecular Dynamics Simulations to Understand Chemical Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to model the time-dependent behavior of molecular systems, providing detailed insights into chemical interactions at an atomic level. mdpi.combioscipublisher.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. uni-koeln.de For a compound like this compound, MD simulations can elucidate conformational changes, solvent effects, and interactions with other molecules or surfaces.

While specific MD studies on this compound are not extensively documented in publicly available literature, research on its structural isomer, N-benzylindoline, offers significant insights into the methodologies and their potential applications. Studies on the collision-induced dissociation (CID) of protonated N-benzylindoline have utilized MD simulations alongside density functional theory (DFT) calculations to unravel complex chemical reaction mechanisms. dp.techresearchgate.netnih.gov

One such study investigated the elimination of a benzene molecule from protonated N-benzylindoline in the gas phase. researchgate.netnih.gov The simulations were crucial in understanding the underlying energetics and pathways of the fragmentation process. The key steps involved the transfer of the benzyl cation from the nitrogen atom to a carbon atom on the indoline core, followed by a proton transfer that leads to the release of benzene. researchgate.net This detailed mechanistic understanding would be difficult to achieve through experimental means alone.

The core components of a typical MD simulation that could be applied to this compound include:

Force Fields: A set of parameters used to describe the potential energy of the system. Common force fields include CHARMM, AMBER, and OPLS. mdpi.com

Integration Algorithms: Numerical methods, such as the Velocity Verlet algorithm, are used to integrate the equations of motion. uni-koeln.de

Ensemble: The statistical ensemble (e.g., NVE, NVT, NPT) defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Energy, Temperature, or Pressure). unifi.it

By simulating this compound, researchers could predict its conformational landscape, the stability of different conformers, and how it interacts with solvents or biological macromolecules. For instance, MD simulations could model the binding of this compound to a protein active site, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, which govern its biological activity.

In silico Methods for Predicting Chemical Behavior and Synthesis Efficiency

In silico methods refer to a broad range of computational tools used to predict the properties, activity, and behavior of molecules, thereby accelerating research and reducing the reliance on costly and time-consuming experiments. bioscipublisher.comjddtonline.info For this compound and its derivatives, these methods are invaluable for predicting chemical behavior, potential biological activity, and factors related to synthesis efficiency. nih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical application of in silico tools in drug discovery. jddtonline.infomdpi.com For benzylindole derivatives, computational models can estimate crucial physicochemical and pharmacokinetic parameters. These predictions help in the early-stage assessment of a compound's drug-likeness, guiding the design of new molecules with more favorable profiles. nih.gov

Table 1: Predicted ADME and Physicochemical Properties for Benzylindole Derivatives using In Silico Methods

| Predicted Property | Description | Relevance |

| LogP (o/w) | Octanol/water partition coefficient. | Measures lipophilicity, affecting absorption and distribution. mdpi.com |

| LogS | Aqueous solubility. | Crucial for bioavailability and formulation. mdpi.com |

| HBD/HBA | Number of Hydrogen Bond Donors/Acceptors. | Influences binding affinity and solubility. mdpi.com |

| MDCK Permeability | Madin-Darby Canine Kidney cell permeability. | Predicts intestinal absorption and blood-brain barrier penetration. mdpi.com |

| hERG Inhibition | Predicted IC50 for blocking hERG K+ channels. | Assesses risk of cardiac toxicity. mdpi.com |

Another significant in silico approach is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target receptor. jddtonline.inforesearchgate.net For benzylindole derivatives, docking studies have been used to explore their binding modes with various enzymes, such as tyrosinase or HIV-1 integrase. nih.govkuleuven.be The results, often expressed as a binding energy or docking score, help to explain structure-activity relationships (SAR) and guide the synthesis of more potent analogs. For example, studies on similar structures have shown how substitutions on the benzyl or indole rings can enhance inhibitory potential against specific enzymes. rsc.org

Applications of 7 Benzylindoline in Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecules

Theoretically, 7-Benzylindoline could serve as a synthetic intermediate in the construction of more complex molecular architectures. The indoline (B122111) core provides a rigid bicyclic system, and the benzyl (B1604629) group at the 7-position could influence the steric and electronic properties of the molecule. Its secondary amine offers a reactive site for further functionalization, such as acylation, alkylation, or arylation, to build upon the core structure.

In the synthesis of natural products or complex target molecules, a 7-substituted indoline could be a key fragment. However, a review of synthetic literature does not reveal prominent examples where this compound is explicitly used as a key intermediate. The synthesis of complex molecules often relies on more readily available or strategically functionalized building blocks.

Utilization as a Building Block in Multi-Step Organic Synthesis

As a building block, this compound offers a combination of an aromatic ring, a fused heterocyclic system, and a benzylic group. In multi-step organic synthesis, such building blocks are strategically chosen to introduce specific functionalities and structural motifs into the target molecule efficiently. The presence of the benzyl group could be leveraged for further transformations, such as benzylic oxidation or debenzylation to reveal a free N-H for subsequent reactions.

While multi-step syntheses frequently employ various indole (B1671886) and indoline derivatives, specific reports detailing the incorporation of this compound as a foundational building block are not readily found. The choice of building blocks in complex synthesis is often dictated by commercial availability, ease of synthesis, and established reactivity, which may not currently favor this compound.

Application as a Precursor for Ligands in Coordination Chemistry

The nitrogen atom within the indoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Modification of the indoline nitrogen or the introduction of other donor atoms onto the scaffold could lead to the formation of mono- or polydentate ligands for coordination chemistry. The benzyl group could influence the steric environment around the metal center, potentially impacting the catalytic activity or physical properties of the resulting metal complexes.

Despite the theoretical potential, there is a lack of specific studies describing the synthesis and characterization of metal complexes derived from this compound-based ligands. The field of coordination chemistry is rich with ligands based on nitrogen heterocycles, but this compound has not emerged as a common precursor.

Development of Novel Materials Based on Benzylindoline Scaffolds

The development of novel materials often involves the incorporation of unique molecular scaffolds to achieve desired properties. The rigid structure of the indoline core combined with the aromatic nature of the benzyl group in this compound could, in principle, be utilized in the design of organic electronic materials, polymers, or functional dyes.

However, there is no significant body of research focused on materials derived specifically from this compound. The exploration of new materials often prioritizes scaffolds with specific electronic properties, ease of polymerization, or other functional handles that may not be optimally present in this compound.

Incorporating this compound as a monomeric unit into a polymer backbone could theoretically impart specific properties to the resulting material, such as thermal stability or specific optical characteristics derived from the chromophore. Polymerization could potentially be achieved through functionalization of the indoline nitrogen or the aromatic rings.

A survey of the literature on polymeric materials does not indicate that this compound has been utilized as a monomer. The synthesis and characterization of polymers containing this compound units have not been reported.

Chiral Auxiliaries and Asymmetric Synthesis Involving Benzylindoline Derivatives

Chiral indoline derivatives have been successfully employed as chiral auxiliaries and catalysts in asymmetric synthesis. The stereogenic centers in a chiral indoline can effectively control the stereochemical outcome of a reaction. If this compound were available in an enantiomerically pure form, it could potentially be used to create new chiral auxiliaries. The benzyl group could provide steric hindrance to direct the approach of reagents.

Nevertheless, there are no established methods in the scientific literature that describe the use of this compound or its derivatives as chiral auxiliaries or in asymmetric synthesis. The development of new chiral auxiliaries is an active area of research, but this compound has not been identified as a promising candidate in published studies.

Future Research Directions and Unexplored Avenues for 7 Benzylindoline

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. numberanalytics.com Future research on 7-benzylindoline should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, such as atom economy and the use of renewable resources. numberanalytics.commdpi.com

Current strategies for synthesizing N-substituted indolines often rely on multi-step sequences or harsh reaction conditions. nih.gov Future approaches could explore:

Catalytic C-H Activation/Annulation: Direct C-H functionalization and annulation strategies starting from readily available anilines could provide a more atom-economical route. For example, a palladium-catalyzed tandem arylation of a suitably protected 2-allylaniline (B3051291) derivative could be investigated. researchgate.net

Reductive Amination Protocols: One-pot reductive amination of 7-substituted indoles with benzaldehyde, utilizing green reductants and catalysts, could streamline the synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhance safety, and facilitate scalability. The synthesis of 1-benzylindole has been achieved using methods that could be adapted for flow processes. orgsyn.org

Bio-catalysis: Employing enzymes for the key bond-forming steps could offer unparalleled selectivity and sustainability.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Direct C-H Benzylation | High atom economy, fewer steps. | Achieving high regioselectivity at the 7-position. |

| Catalytic Annulation | Access from simple precursors. | Catalyst design for efficient cyclization. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of solvent-free conditions. researchgate.net |

| Flow Chemistry | Scalability, safety, precise control. | Reactor design and optimization for the specific transformation. |

Exploration of Underutilized Reactivity Modes

The reactivity of the indoline (B122111) core is well-documented, particularly electrophilic substitution. wikipedia.org However, the unique electronic nature of this compound invites exploration into less common reaction pathways.

Future research should focus on:

Dehydrogenative Cross-Coupling: The iridium-catalyzed dehydrogenative coupling of indolines with alcohols presents a green route to C-alkylated products. liv.ac.uk Exploring the selective C-6 or C-5 functionalization of this compound via this method, taking into account the directing effect of the benzyl (B1604629) group, would be a novel pursuit.

C-H Functionalization: While electrophilic substitution at C-3 is common for indoles, the indoline core offers different selectivity. wikipedia.org Investigating transition-metal-catalyzed C-H activation at the C-4, C-5, and C-6 positions of the benzene (B151609) ring of this compound could yield novel derivatives. The steric bulk of the 7-benzyl group could play a crucial role in directing these reactions.

Ring-Distortion/Expansion Reactions: Investigating reactions that lead to the formation of larger heterocyclic systems, such as ring expansion to quinolines or benzodiazepines, could generate structurally diverse and potentially bioactive molecules.

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for a variety of transformations. beilstein-journals.org Applying photoredox catalysis to this compound for reactions like radical additions or cycloadditions is a promising and underexplored area.

Advanced Mechanistic Investigations via Coupled Experimental and Computational Methods

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. Future work should employ a synergistic approach combining experimental techniques with computational modeling. beilstein-journals.org

Key areas for investigation include:

DFT Calculations: Density Functional Theory (DFT) can be used to model transition states, elucidate reaction pathways, and predict the regioselectivity of various functionalization reactions on the this compound scaffold. rsc.org For instance, DFT could rationalize the outcomes of competing C-H activation pathways at different positions on the aromatic ring. beilstein-journals.org

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide insight into the rate-determining steps and the roles of catalysts and additives. liv.ac.uk

In Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates that are crucial to understanding the reaction mechanism. sioc-journal.cn This could be particularly valuable for studying complex catalytic cycles, such as those in dehydrogenative coupling or C-H activation. liv.ac.uk

Design and Synthesis of Advanced Materials with Tuned Properties

Indole (B1671886) and its derivatives are known to possess interesting photophysical and electronic properties, making them attractive building blocks for organic materials. The this compound scaffold, with its potential for π-π stacking interactions via both the indole and benzyl aromatic rings, is a promising candidate for materials science applications. smolecule.com

Future research could target:

Organic Semiconductors: Incorporating the this compound unit into conjugated polymer backbones or as pendant groups could lead to new materials for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The benzyl group could be functionalized to tune solubility and solid-state packing.

Fluorescent Sensors: Modification of the this compound core with fluorophores and receptor units could lead to the development of chemosensors for detecting ions or small molecules through changes in fluorescence.

Non-linear Optical (NLO) Materials: The synthesis of push-pull systems based on the this compound scaffold, by introducing electron-donating and electron-withdrawing groups, could result in materials with significant NLO properties for applications in optoelectronics.

| Material Class | Potential Application | Key Design Strategy |

| Organic Semiconductors | Organic Thin-Film Transistors (OTFTs) | Polymerization into conjugated backbones. |

| Fluorescent Probes | Selective ion or molecule detection. | Functionalization with fluorophores and binding sites. |

| Non-linear Optical Materials | Photonics, data storage. | Introduction of donor-acceptor groups. |

Application as a Chiral Scaffold in Enantioselective Synthesis

The development of new chiral ligands and scaffolds is essential for advancing asymmetric catalysis. beilstein-journals.org The C2-symmetric nature of many effective chiral ligands suggests that derivatives of this compound could be highly effective in this regard.

Unexplored avenues include:

Synthesis of Chiral Derivatives: The development of synthetic routes to enantiopure this compound derivatives is the first critical step. This could be achieved through asymmetric hydrogenation of a corresponding indole or resolution of a racemic mixture.

Chiral Ligand Development: Enantiopure this compound can be elaborated into various ligand types, such as phosphines (IndoPhos) or N-heterocyclic carbenes (NHCs). These new ligands could be tested in a range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions. rsc.orgnih.gov

Organocatalysis: The indoline nitrogen can act as a key element in organocatalysts. Chiral this compound derivatives could be used to construct novel chiral amines, phosphoric acids, or squaramides for enantioselective organocatalytic transformations. beilstein-journals.orgoaepublish.com

DNA-Based Hybrid Catalysis: The unique structure of this compound could be explored for its ability to intercalate or bind to DNA, creating a chiral secondary coordination sphere for metal-catalyzed reactions in a DNA-based hybrid catalyst system. mdpi.com

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the design of complex chemical systems from molecular components held together by non-covalent interactions. wikipedia.org The aromatic surfaces and hydrogen-bonding capabilities of the indoline moiety make this compound an attractive building block for supramolecular architectures. slideshare.netcarellgroup.de

Future research directions could involve:

Host-Guest Chemistry: Designing macrocyclic hosts that incorporate the this compound unit to selectively bind guest molecules through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. wikipedia.org

Self-Assembled Materials: Exploring the self-assembly of functionalized this compound derivatives into higher-order structures like gels, liquid crystals, or nanofibers. d-nb.info The interplay between the indole and benzyl groups could lead to novel packing motifs and material properties.

Mechanically Interlocked Molecules: Using this compound as a component in the synthesis of rotaxanes and catenanes. The benzyl group could act as a bulky stopper or as a recognition site to template the formation of these complex architectures.

Q & A

Q. What are the standard synthetic routes for 7-Benzylindoline, and how can researchers optimize reaction conditions for improved yield?

Methodological Answer:

- Common synthetic approaches include palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Optimization involves systematic variation of catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvents (polar vs. nonpolar), and temperature gradients. Use Design of Experiments (DoE) to identify critical parameters. Monitor purity via HPLC and confirm structure with -NMR and LC-MS .

- Example Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | Toluene | 80 | 62 | 95 |

| Pd(OAc)₂ | DMF | 100 | 78 | 98 |

Q. How can researchers validate the structural identity of this compound derivatives?

Methodological Answer:

- Combine spectroscopic techniques: - and -NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemical determination. Cross-reference with published spectral databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. What analytical methods are suitable for assessing this compound stability under varying conditions?

Methodological Answer:

- Conduct accelerated stability studies using HPLC-UV or LC-MS under stress conditions (e.g., pH extremes, heat, light). Quantify degradation products and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic asymmetric reactions?

Methodological Answer:

- Employ density functional theory (DFT) calculations to model transition states and intermediate geometries. Validate experimentally via isotopic labeling (e.g., -tracing) or kinetic isotope effects (KIE). Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Perform meta-analysis of published datasets, prioritizing studies with rigorous controls (e.g., cell line authentication, dose-response curves). Use statistical tools (e.g., funnel plots) to assess publication bias. Replicate key experiments under standardized conditions (e.g., identical assay protocols, reagent batches) to isolate variability sources .

Q. How can computational modeling predict the pharmacokinetic properties of novel this compound derivatives?

Methodological Answer:

- Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular weight. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-check results against ADMET databases (e.g., PubChem BioAssay) for consistency .

Q. What experimental designs minimize bias in evaluating this compound’s neuroprotective effects?

Methodological Answer:

- Use randomized, blinded in vivo studies with positive/negative controls. Apply multivariate analysis to account for confounding variables (e.g., age, genetic background). Include power analysis to determine sample size adequacy. Report effect sizes and confidence intervals to enhance reproducibility .

Data Analysis & Reporting Guidelines

Q. How should researchers handle outliers in spectroscopic data for this compound?

Methodological Answer:

Q. What frameworks ensure ethical and rigorous literature reviews for this compound applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.